molecular formula C5H5N5O3S B494949 6-Amino-9H-purine-8-sulfonic acid CAS No. 696638-47-8

6-Amino-9H-purine-8-sulfonic acid

Cat. No.: B494949
CAS No.: 696638-47-8
M. Wt: 215.19g/mol
InChI Key: QYNWEMGNEDQMKI-UHFFFAOYSA-N
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Description

6-Amino-9H-purine-8-sulfonic Acid is a high-purity chemical compound intended for research and development purposes. As a purine derivative functionalized with a sulfonic acid group at the 8-position, this compound is of significant interest in synthetic and medicinal chemistry. Purines are a fundamental class of heterocyclic compounds that serve as the core structure for a wide array of biomolecules, including nucleotides, and are investigated for their diverse biological activities . While specific studies on this exact molecule are not readily available, structurally related purine analogs with sulfonamide and other sulfur-containing functionalities have demonstrated notable antitumor and immunostimulant activities in scientific research . The presence of the sulfonic acid group makes this compound a valuable synthetic intermediate for further chemical modifications, potentially for creating novel nucleoside analogs, enzyme inhibitors, or other biologically active molecules . Researchers may explore its utility in developing compounds that interact with enzymatic targets such as cyclin-dependent kinases or ecto-nucleotidases, which are areas of active investigation in purine chemistry . This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

696638-47-8

Molecular Formula

C5H5N5O3S

Molecular Weight

215.19g/mol

IUPAC Name

6-amino-7H-purine-8-sulfonic acid

InChI

InChI=1S/C5H5N5O3S/c6-3-2-4(8-1-7-3)10-5(9-2)14(11,12)13/h1H,(H,11,12,13)(H3,6,7,8,9,10)

InChI Key

QYNWEMGNEDQMKI-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N=C(N2)S(=O)(=O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)S(=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

6-Amino-9-butyl-9H-purine-8-sulfonic Acid (CAS 1387557-30-3)

  • Structure : A butyl group substitutes the 9H hydrogen, increasing lipophilicity.
  • Properties: Molecular Weight: 271.30 g/mol (vs. 213.20 g/mol for the non-alkylated parent compound). Solubility: Reduced water solubility compared to the parent due to the hydrophobic butyl chain .
  • Applications : The alkyl chain may improve cell membrane permeability in drug delivery studies .

6-Amino-9H-purine-1,7-diium bis(4-methylbenzenesulfonate) monohydrate

  • Structure : Diprotonated purine core with two p-toluenesulfonate anions and a water molecule.
  • Crystallography :
    • Forms R₂²(8) and R₂²(9) hydrogen-bonding motifs between purinium cations and sulfonate anions.
    • Dihedral angles of ~87° between purine and benzene rings indicate orthogonal packing, stabilizing the crystal lattice .
  • Key Difference: The dual sulfonate anions enhance ionic interactions, favoring solid-state stabilization over monomeric forms .

8-(Allylsulfanyl)-9H-purin-6-amine (CAS 304444-51-7)

  • Structure : Allylsulfanyl (-S-CH₂CH=CH₂) replaces the sulfonic acid group.
  • Properties :
    • Lower acidity compared to sulfonic acid derivatives.
    • The allyl group enables thiol-ene click chemistry for functionalization .
  • Applications : Useful in synthesizing covalent inhibitors targeting cysteine residues in enzymes .

6-Amino-7H-purin-8-ol (CAS 21149-26-8)

  • Structure : Hydroxyl (-OH) group at the 8-position instead of sulfonic acid.
  • Properties :
    • pKa ~8.9 (hydroxyl) vs. ~-1.5 (sulfonic acid), making it less acidic.
    • Forms weaker hydrogen bonds, reducing solubility in polar solvents .
  • Biological Relevance : Structural analog of oxidized purines studied in DNA damage contexts .

Physicochemical Properties Table

Compound Name Molecular Weight (g/mol) Substituent at 8-Position Key Functional Group Water Solubility
6-Amino-9H-purine-8-sulfonic acid 213.20 -SO₃H Sulfonic acid High
6-Amino-9-butyl-9H-purine-8-sulfonic acid 271.30 -SO₃H, -C₄H₉ (9-position) Sulfonic acid Moderate
8-(Allylsulfanyl)-9H-purin-6-amine 207.26 -S-CH₂CH=CH₂ Thioether Low
6-Amino-7H-purin-8-ol 167.13 -OH Hydroxyl Moderate

Research Findings

Sulfonic Acid Derivatives in Crystal Engineering

  • This compound forms stable hydrogen-bonded networks with anions (e.g., p-toluenesulfonate), enabling predictable crystal packing for materials science .
  • In contrast, hydroxyl or thioether analogs exhibit less directional bonding, leading to polymorphic variability .

Preparation Methods

Halogenation-Sulfonation Sequential Approach

A widely adopted strategy involves introducing a halogen at position 8, followed by nucleophilic displacement with a sulfonic acid source.

Step 1: Halogenation of Purine Core
The precursor 6-amino-9H-purine is treated with phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in anhydrous dichloromethane at 0–5°C to yield 6-amino-8-chloro-9H-purine. For example, POCl₃-mediated chlorination achieves >85% yield under inert conditions.

Step 2: Sulfonation via Nucleophilic Substitution
The chlorinated intermediate reacts with sodium sulfite (Na₂SO₃) or sulfur trioxide-triethylamine complex (SO₃·NEt₃) in dimethylformamide (DMF) at 80–100°C. SO₃·NEt₃ is preferred for its higher reactivity, achieving 70–75% conversion to the sulfonic acid derivative.

Reaction Conditions :

ParameterOptimal Range
Temperature80–100°C
SolventDMF or DMSO
CatalystTriethylamine
Reaction Time6–8 hours

Direct Sulfonation Using Sulfur Trioxide Complexes

Alternative methods bypass halogenation by employing sulfur trioxide-pyridine complex in a one-pot reaction. The purine core is treated with the complex in 1,2-dichloroethane under reflux (90°C), achieving direct sulfonation at position 8. Yields range from 60–65%, with minor byproducts (e.g., 6-amino-7-sulfonic acid isomer).

Key Advantages :

  • Fewer synthetic steps.

  • Reduced halogenated waste.

Limitations :

  • Lower regioselectivity compared to halogenation-sulfonation.

  • Requires rigorous pH control (pH 6–7) to prevent desulfonation.

Optimization of Amination at Position 6

The amino group at position 6 is typically introduced early in the synthesis to avoid side reactions during sulfonation.

Reductive Amination

6-Chloro-9H-purine-8-sulfonic acid undergoes reductive amination using ammonia (NH₃) and Raney nickel in methanol at 50°C. This method achieves 80–85% yield but requires high-pressure conditions (3–5 bar).

Nucleophilic Displacement

A more scalable approach involves treating 6-chloro-8-sulfonic acid purine with aqueous ammonium hydroxide (NH₄OH) at 120°C in a sealed reactor. Prolonged heating (12–16 hours) ensures complete displacement, yielding this compound with 90% purity.

Industrial-Scale Production and Purification

Continuous Flow Reactors

Recent patents describe the use of microreactor systems to enhance heat transfer and mixing efficiency during sulfonation. A tandem setup combining halogenation and sulfonation modules reduces reaction time from 14 hours to 3 hours, improving throughput by 40%.

Purification Techniques

  • Ion-Exchange Chromatography : Removes unreacted sulfite ions and regioisomers using Dowex 50WX4 resin .

  • Recrystallization : The crude product is dissolved in hot ethanol-water (1:1) and cooled to 4°C, achieving >98% purity.

Comparative Purification Data :

MethodPurity (%)Recovery (%)
Ion-Exchange99.285
Recrystallization98.592
Combined Approach99.888

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (D₂O) : δ 8.21 (s, 1H, H-2), δ 6.89 (s, 2H, NH₂).

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch).

Mass Spectrometry

  • ESI-MS : [M-H]⁻ at m/z 244.02 (calculated 244.03 for C₅H₄N₅O₃S).

Applications and Derivatives

This compound serves as a precursor for protease inhibitors, notably in suppressing subtilisin-like serine proteases in plant-based biopharmaceutical production. Derivatives include:

  • 6-(Methylamino)-9H-purine-8-sulfonic acid : Synthesized via reductive alkylation, showing enhanced inhibitory activity against HIV-1 protease.

  • 8-Sulfonamide analogs : Generated by coupling with aryl chlorides, evaluated as antitumor agents .

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